N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-8-15-14(20-4)17-13(9)16-10-5-6-11(18-2)12(7-10)19-3/h5-8H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEJFLZBMVXQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)OC)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-5-Methyl-2-(Methylsulfanyl)Pyrimidine
The precursor 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine is typically synthesized via cyclocondensation of β-keto esters with thiourea derivatives. For example, ethyl acetoacetate reacts with S-methylisothiourea sulfate in the presence of morpholine to form 5-methyl-2-(methylsulfanyl)-4-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at reflux. This method yields the chloro intermediate in 65–78% purity after silica gel chromatography.
Amination with 3,4-Dimethoxyaniline
The chloro intermediate undergoes NAS with 3,4-dimethoxyaniline in dimethylformamide (DMF) at 90°C for 12–24 hours. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the aniline, facilitating nucleophilic attack at C4. Yields range from 45% to 62%, with side products arising from incomplete substitution or hydrolysis of the methylsulfanyl group.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive pyrimidine substrates, palladium-catalyzed cross-coupling offers a robust alternative.
Preparation of 4-Bromo-5-Methyl-2-(Methylsulfanyl)Pyrimidine
Bromination of 5-methyl-2-(methylsulfanyl)-4-hydroxypyrimidine using N-bromosuccinimide (NBS) in DMF at 0°C introduces a bromine atom at C4 with 83% efficiency. The bromo derivative exhibits superior reactivity in coupling reactions compared to chloro analogues.
Coupling with 3,4-Dimethoxyaniline
A mixture of 4-bromo-5-methyl-2-(methylsulfanyl)pyrimidine, 3,4-dimethoxyaniline, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene is heated at 110°C for 18 hours under nitrogen. This method achieves yields of 70–85%, with the ligand Xantphos critical for suppressing dehalogenation side reactions.
Cyclocondensation Approaches
Pyrimidine ring formation with pre-installed substituents provides a convergent route.
Biginelli-Like Reaction with Modified Components
Ethyl 3-oxopentanoate, 3,4-dimethoxybenzaldehyde, and S-methylisothiourea undergo cyclocondensation in isopropanol with piperidine and acetic acid as catalysts. The resultant dihydropyrimidine is oxidized to the aromatic pyrimidine using photoredox catalysis with eosin Y and blue LED light, achieving 58% yield over two steps.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NAS | K₂CO₃, DMF | 45–62 | 90–95 | Low cost, simple setup | Moderate yields, side reactions |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70–85 | 95–98 | High efficiency, scalability | Expensive catalysts, inert conditions |
| Cyclocondensation | Eosin Y, blue LED | 58 | 88–92 | Green chemistry, one-pot potential | Multi-step, lower overall yield |
Mechanistic Insights and Optimization
Role of the Methylsulfanyl Group
The methylsulfanyl moiety at C2 enhances electron density at C4 via resonance, facilitating nucleophilic attack in NAS. However, its lability under strong acidic or basic conditions necessitates careful pH control during synthesis.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the pyrimidine intermediate but may promote hydrolysis at elevated temperatures. Reducing reaction time to 8–12 hours in DMF at 80°C minimizes degradation.
Scalability and Industrial Considerations
The Buchwald-Hartwig method, despite higher catalyst costs, is preferred for kilogram-scale production due to reproducibility and reduced purification steps. Continuous-flow photoredox systems are emerging for cyclocondensation routes, reducing irradiation time from 24 hours to 30 minutes .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent against malignancies such as breast and lung cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the methylsulfanyl group and the dimethoxyphenyl moiety have been explored to enhance bioactivity and reduce toxicity. The following table summarizes key structural modifications and their reported effects:
Pharmacological Insights
Mechanism of Action
The pharmacological mechanisms underlying the efficacy of this compound involve interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression .
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Case Study 1: A study involving a series of animal models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The findings support its use as an adjunct therapy in cancer treatment protocols .
- Case Study 2: In clinical trials assessing the antimicrobial efficacy of this compound, patients with resistant bacterial infections showed marked improvement when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural differences among pyrimidine derivatives lie in substituent patterns, which influence molecular conformation, solubility, and bioactivity. Below is a comparative analysis:
Key Observations:
- Substituent Effects on Planarity: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to halogenated analogues (e.g., 2-fluorophenyl in ). However, bulky substituents like trifluoromethyl (CF₃) in could reduce solubility but improve metabolic stability.
- Conformational Flexibility: Dihedral angles between the pyrimidine core and aryl groups (e.g., 12.8° in ) influence molecular packing and intermolecular interactions. The absence of such data for the target compound limits direct comparisons.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds in stabilize six-membered rings, while weak C–H⋯O/π interactions govern crystal packing. The methylsulfanyl group (SCH₃) in the target compound may participate in hydrophobic interactions but lacks hydrogen-bonding capacity compared to NH or OH groups.
Electronic and Physicochemical Properties
- Electron-Donating vs. This could alter reactivity in electrophilic substitution or binding to biological targets.
- Lipophilicity: The methylsulfanyl (SCH₃) group in the target compound likely enhances lipophilicity (logP) compared to thioether or hydroxyl analogues, impacting membrane permeability .
Bioactivity Trends
- Antimicrobial Activity: Fluorinated and chlorinated pyrimidines (e.g., ) exhibit stronger antibacterial effects than methoxy-substituted derivatives, possibly due to improved target affinity or resistance to metabolic degradation.
- Role of Methoxy Groups: Methoxy substituents in correlate with antifungal activity, suggesting that the 3,4-dimethoxy groups in the target compound may confer similar properties.
Research Findings and Data Gaps
- Structural Data: The target compound’s crystal structure, dihedral angles, and hydrogen-bonding patterns remain unreported. Analogues like highlight the importance of these parameters in determining bioactivity.
- Pharmacological Profiling: No direct activity data exist for the target compound. However, its structural similarity to bioactive pyrimidines justifies further investigation into antimicrobial or immunomodulatory applications.
- Synthetic Accessibility: The presence of methylsulfanyl and dimethoxyphenyl groups suggests straightforward synthesis via nucleophilic substitution or Suzuki coupling, as seen in related compounds .
Q & A
Q. What synthetic routes are effective for synthesizing N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, pyrimidine derivatives are often synthesized via refluxing intermediates (e.g., chloromethyl-substituted pyrimidines) with amines in chloroform, followed by purification using silica gel column chromatography with chloroform as the eluent . Yield optimization may require adjusting stoichiometry, reaction time (e.g., 5 hours for complete substitution), and temperature control during reflux. Crystallization from methanol can improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- ¹H/¹³C NMR : The methoxy groups (δ ~3.7–3.9 ppm for ¹H; δ ~55–60 ppm for ¹³C) and methylsulfanyl moiety (δ ~2.5 ppm for ¹H; δ ~15–20 ppm for ¹³C) are diagnostic. Aromatic protons in the dimethoxyphenyl ring appear as distinct multiplets (δ ~6.7–7.2 ppm) .
- IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and NH (~3300 cm⁻¹) confirm the pyrimidine core and amine linkage .
Q. How can reaction intermediates be purified to avoid contamination in the final product?
Column chromatography (silica gel, 200–300 mesh) with chloroform or methanol gradients effectively isolates intermediates. For crystalline products, slow evaporation from methanol or ethanol minimizes impurities .
Advanced Research Questions
Q. How can SHELX software resolve discrepancies in crystallographic data during structural refinement?
SHELXL refines structures by iteratively adjusting atomic parameters against diffraction data. For centrosymmetric ambiguities, the Flack parameter (η) or alternative metrics (e.g., x parameter for twin components) can distinguish enantiomorphs. However, η may mislead in near-symmetric systems, requiring cross-validation with Hirshfeld surface analysis .
Q. What strategies mitigate diastereomer formation during pyrimidine functionalization?
Steric hindrance and temperature control are critical. For example, maintaining reaction temperatures below 60°C reduces epimerization. Chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can separate diastereomers. Computational modeling (e.g., DFT) predicts favorable conformers to guide synthetic design .
Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability?
Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and amine H) stabilize planar conformations, while weak C–H⋯O/π interactions form polymeric chains in the crystal lattice. Dihedral angles between aromatic rings (e.g., ~12° for phenyl-pyrimidine torsion) affect packing density and melting points .
Q. What analytical methods resolve contradictions in NMR assignments for structurally similar derivatives?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For example, HMBC cross-peaks between methylsulfanyl (δ 2.5 ppm) and pyrimidine C2 (δ ~160 ppm) validate substitution patterns.
- Dynamic NMR : Variable-temperature experiments distinguish rotamers or tautomers by observing coalescence of split signals .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
